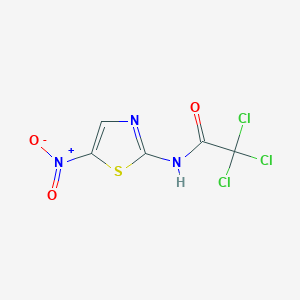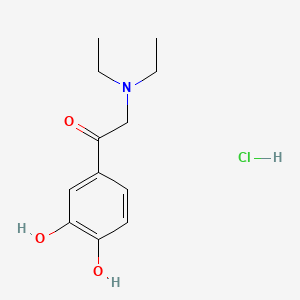
2,6-Dimethyl-naphthalen-1-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-naphthalen-1-ylamin ist eine organische Verbindung mit der Summenformel C12H13N. Sie gehört zur Klasse der aromatischen Amine, die durch das Vorhandensein einer Aminogruppe gekennzeichnet sind, die an ein Naphthalinringsystem gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,6-Dimethyl-naphthalen-1-ylamin beinhaltet typischerweise die Alkylierung von Naphthalinderivaten. Ein häufiges Verfahren ist die Friedel-Crafts-Alkylierung, bei der Naphthalin mit Methylhalogeniden in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid umgesetzt wird. Das resultierende Dimethylnaphthalin wird dann Aminosierungsreaktionen unterzogen, um die Aminogruppe einzuführen.
Ein weiterer Ansatz beinhaltet die direkte Aminierung von 2,6-Dimethylnaphthalin unter Verwendung von Ammoniak oder Aminen unter Hochtemperatur- und Hochdruckbedingungen, oft in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2,6-Dimethyl-naphthalen-1-ylamin kann kontinuierliche Verfahren umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Methoden verwenden oft fortschrittliche katalytische Systeme und optimierte Reaktionsbedingungen, um effiziente Umwandlungsraten zu erreichen. Der Einsatz von automatisierten Reaktoren und Echtzeit-Überwachungssystemen trägt dazu bei, eine gleichbleibende Qualität und Skalierbarkeit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,6-Dimethyl-naphthalen-1-ylamin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Naphthochinone oder andere oxidierte Derivate zu bilden. Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsreaktionen können die Aminogruppe in andere funktionelle Gruppen wie Imine oder Amide umwandeln. Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten, wodurch die Einführung verschiedener Substituenten ermöglicht wird. Halogenierung, Nitrierung und Sulfonierung sind typische Beispiele.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene (z. B. Chlor, Brom) in Gegenwart eines Lewis-Säure-Katalysators.
Hauptsächlich gebildete Produkte
Oxidation: Naphthochinone und andere oxidierte Derivate.
Reduktion: Imine, Amide und andere reduzierte Formen.
Substitution: Halogenierte, nitrierte oder sulfonierte Naphthalinderivate.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-naphthalen-1-ylamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet. Es dient als Zwischenprodukt bei der Herstellung von Farbstoffen, Pigmenten und Pharmazeutika.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften. Es wird zur Untersuchung von Enzymwirkungen und Stoffwechselwegen verwendet.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte biologische Pfade abzielen.
Industrie: Wird bei der Herstellung von Hochleistungsmaterialien wie Polymeren und Harzen eingesetzt. Es wird auch bei der Herstellung von Spezialchemikalien und Additiven verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2,6-Dimethyl-naphthalen-1-ylamin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die aromatische Struktur der Verbindung ermöglicht es ihr, an π-π-Wechselwirkungen und Wasserstoffbrückenbindungen teilzunehmen, was ihre Bindungsaffinität und Spezifität beeinflusst.
Bei chemischen Reaktionen kann die Aminogruppe als Nukleophil fungieren und an verschiedenen Substitutions- und Additionsreaktionen teilnehmen. Das Vorhandensein von Methylgruppen am Naphthalinring kann die Reaktivität und Stabilität der Verbindung beeinflussen.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-naphthalen-1-ylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
In chemical reactions, the amine group can act as a nucleophile, participating in various substitution and addition reactions. The presence of methyl groups on the naphthalene ring can affect the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethyl-naphthalen-1-ylamin kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2,6-Dimethylnaphthalin: Fehlt die Aminogruppe, wodurch es in bestimmten Arten von chemischen Reaktionen weniger reaktiv ist.
1,6-Dimethyl-naphthalen-2-ylamin: Positionsisomer mit unterschiedlicher Reaktivität und Eigenschaften.
2,6-Dimethyl-anilin: Ähnliche Struktur, aber mit einem Benzolring anstelle eines Naphthalinrings, was zu einem unterschiedlichen chemischen Verhalten führt.
Eigenschaften
CAS-Nummer |
116530-20-2 |
|---|---|
Molekularformel |
C12H13N |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2,6-dimethylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13N/c1-8-3-6-11-10(7-8)5-4-9(2)12(11)13/h3-7H,13H2,1-2H3 |
InChI-Schlüssel |
QZTOWNGXBZSHHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(C=C2)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)




![N'-[(E)-biphenyl-4-ylmethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005879.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005892.png)

![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)


